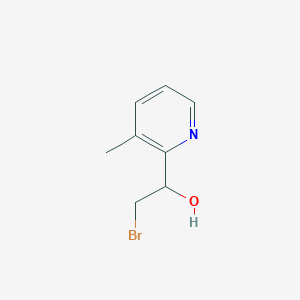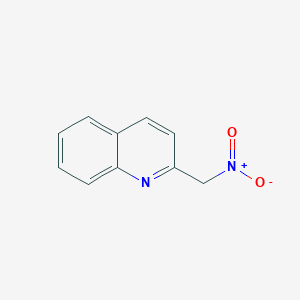
Quinoline, 2-(nitromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-(nitromethyl)- is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of a nitromethyl group at the second position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-(nitromethyl)- can be achieved through several methods. One common approach involves the nitration of quinoline derivatives. For instance, the reaction of quinoline with nitromethane in the presence of a strong acid catalyst, such as sulfuric acid, can yield quinoline, 2-(nitromethyl)-. The reaction typically requires controlled temperature conditions to prevent over-nitration and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of quinoline, 2-(nitromethyl)- often involves large-scale nitration processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated control systems to maintain optimal reaction conditions. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 2-(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitromethyl group can be reduced to an aminomethyl group, resulting in the formation of aminoquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Quinoline, 2-(nitromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential use as antimalarial, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of quinoline, 2-(nitromethyl)- involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes, disruption of cellular membranes, and interference with DNA replication and repair processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .
Comparación Con Compuestos Similares
Quinoline, 2-(nitromethyl)- can be compared with other similar compounds, such as:
Quinoline: The parent compound, which lacks the nitromethyl group.
2-Methylquinoline: A derivative with a methyl group at the second position instead of a nitromethyl group.
2-Nitroquinoline: A derivative with a nitro group at the second position instead of a nitromethyl group.
Uniqueness
The presence of the nitromethyl group in quinoline, 2-(nitromethyl)- imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Conclusion
Quinoline, 2-(nitromethyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules with diverse applications in chemistry, biology, medicine, and industry. Further research into its properties and applications is likely to yield new insights and innovations in these fields.
Propiedades
Número CAS |
5114-78-3 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-(nitromethyl)quinoline |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6H,7H2 |
Clave InChI |
SIQRLWJNWZCECZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


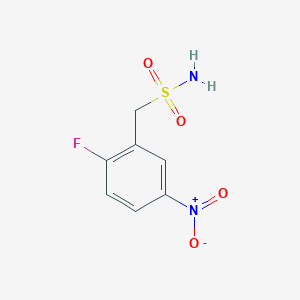

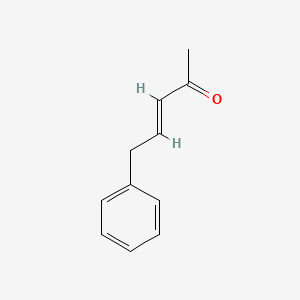

![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)
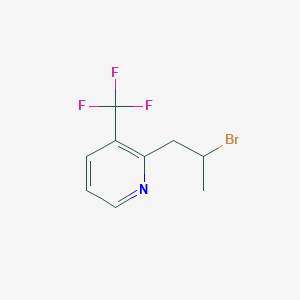
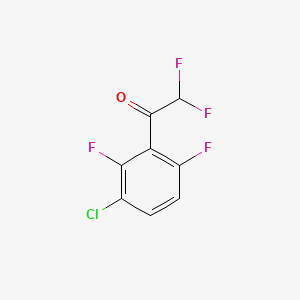

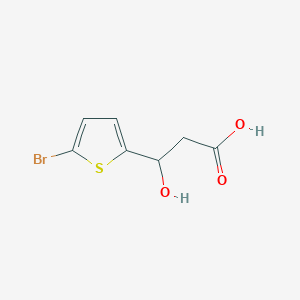
![Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate](/img/structure/B13593209.png)

![N-({3'-methoxy-[1,1'-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride](/img/structure/B13593224.png)
